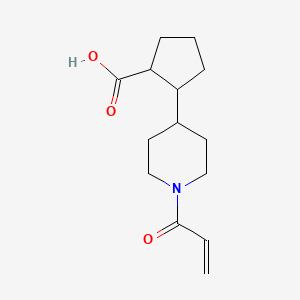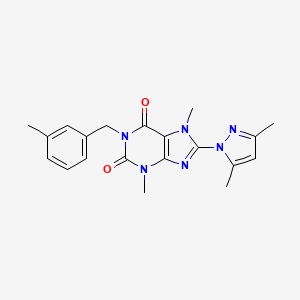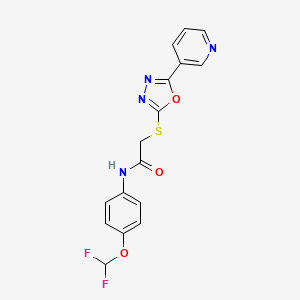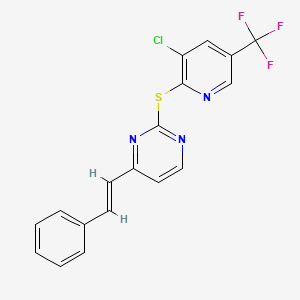
4-Chloro-1-((4-methylpiperazinyl)sulfonyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-1-((4-methylpiperazinyl)sulfonyl)-2-nitrobenzene (4-Cl-1-MPSNB) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a nitrobenzene derivative with a piperazine ring attached to the nitro group. 4-Cl-1-MPSNB has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. Additionally, its use in laboratory experiments has been explored due to its ability to form stable complexes with metal ions.
Scientific Research Applications
Novel Carbonic Anhydrase Inhibitors
One intriguing application involves the use of similar compounds in the synthesis of novel carbonic anhydrase inhibitors. A study demonstrated that 4-Chloro-3-nitrobenzenesulfonamide reacted with bis-electrophilic phenols to produce [1,4]oxazepine-based primary sulfonamides, showing strong inhibition of human carbonic anhydrases. This underscores the compound's potential in therapeutic applications, particularly in designing inhibitors for enzyme targets (A. Sapegin, S. Kalinin, A. Angeli, C. Supuran, M. Krasavin, 2018).
Antimicrobial Activity and Docking Studies
The synthesis and characterization of derivatives of 4-chloro-3-nitrobenzene sulfonamide have been explored for antimicrobial activities. A study highlighted the preparation of new derivatives and their subsequent evaluation against DNA Gyrase-A, revealing good to moderate antimicrobial activities and binding affinity, suggesting a promising avenue for developing new antimicrobial agents (K. Kumar et al., 2020).
Catalytic Reactions and Organic Synthesis
Another area of interest is the compound's role in organic synthesis and catalytic reactions. For example, iron sulfide catalyzed redox/condensation cascade reactions between 2-amino/hydroxy nitrobenzenes and activated methyl groups have been facilitated, providing an efficient and atom-economical approach to synthesizing heterocyclic compounds like 2-hetaryl-benzimidazoles and -benzoxazoles (T. Nguyen, L. Ermolenko, A. Al‐Mourabit, 2013).
properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4S/c1-13-4-6-14(7-5-13)20(18,19)11-3-2-9(12)8-10(11)15(16)17/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMJWPRJWXURAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(3-bromophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2868807.png)
![Tert-butyl 4-chloro-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2868808.png)





![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2868819.png)

![N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}benzamide](/img/structure/B2868823.png)

![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine](/img/structure/B2868825.png)
![3,5-dimethyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2868828.png)
